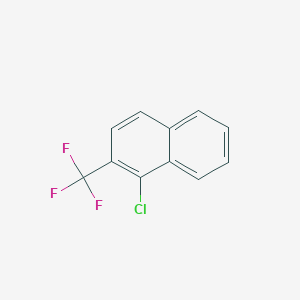
1-Chloro-2-(trifluoromethyl)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2-(trifluoromethyl)naphthalene is an organic compound with the molecular formula C11H6ClF3. It is a derivative of naphthalene, where one hydrogen atom is replaced by a chlorine atom and another by a trifluoromethyl group. This compound is known for its unique chemical properties and is used in various scientific research applications .
Méthodes De Préparation
The synthesis of 1-Chloro-2-(trifluoromethyl)naphthalene can be achieved through several methods. One common synthetic route involves the site-selective magnesiation of 2,4-dibromo-1-chloronaphthalene, followed by iodination and coupling with (trifluoromethyl)copper . This method allows for the precise introduction of the trifluoromethyl group at the desired position on the naphthalene ring.
Industrial production methods for this compound are not well-documented, but it is typically produced in small quantities for research purposes
Analyse Des Réactions Chimiques
1-Chloro-2-(trifluoromethyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles under appropriate conditions. Common reagents for these reactions include organometallic compounds and strong bases.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding naphthoquinones or reduction to form dihydronaphthalenes.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the trifluoromethyl group remains intact while forming new carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound with the trifluoromethyl group retained.
Applications De Recherche Scientifique
1-Chloro-2-(trifluoromethyl)naphthalene is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules
Biology and Medicine:
Mécanisme D'action
The mechanism by which 1-Chloro-2-(trifluoromethyl)naphthalene exerts its effects is primarily through its chemical reactivity. The chlorine and trifluoromethyl groups influence the electronic properties of the naphthalene ring, making it a versatile intermediate for various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparaison Avec Des Composés Similaires
1-Chloro-2-(trifluoromethyl)naphthalene can be compared with other similar compounds, such as:
2-(Trifluoromethyl)naphthalene: This compound lacks the chlorine atom, which affects its reactivity and applications.
1-Chloro-2-iodonaphthalene: The iodine atom can be more reactive in certain coupling reactions compared to the trifluoromethyl group.
The uniqueness of this compound lies in the combination of both chlorine and trifluoromethyl groups, which provide distinct electronic and steric properties that can be exploited in various chemical reactions and applications.
Propriétés
Formule moléculaire |
C11H6ClF3 |
|---|---|
Poids moléculaire |
230.61 g/mol |
Nom IUPAC |
1-chloro-2-(trifluoromethyl)naphthalene |
InChI |
InChI=1S/C11H6ClF3/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13,14)15/h1-6H |
Clé InChI |
NSTGZBAGGSXDFZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Cyclohexyl-6-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11876004.png)

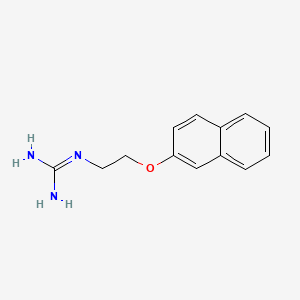
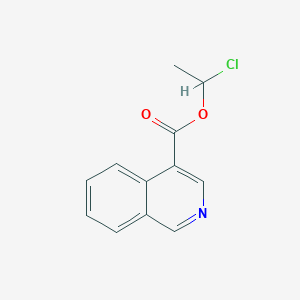
![7-Chloro-1-methylimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B11876030.png)

![7-Bromo-3-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11876040.png)
![2-(Trifluoromethyl)-1H-naphtho[2,3-d]imidazole](/img/structure/B11876047.png)
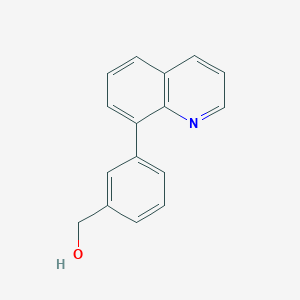
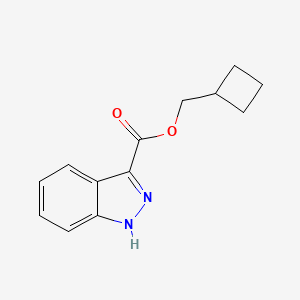

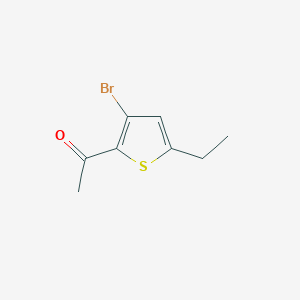

![5-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11876100.png)
